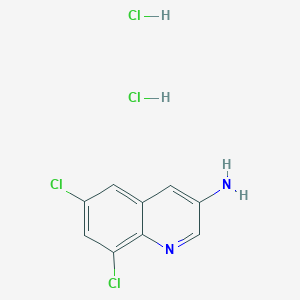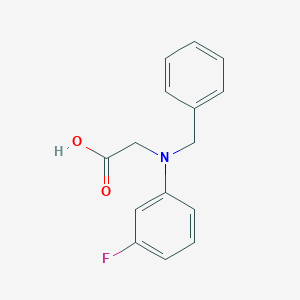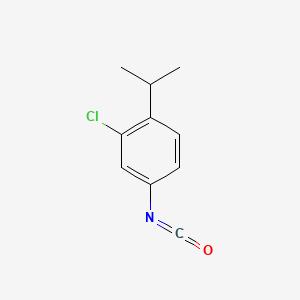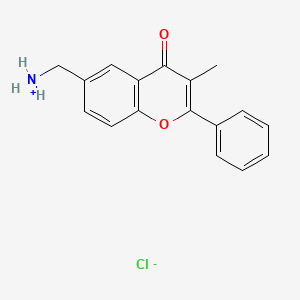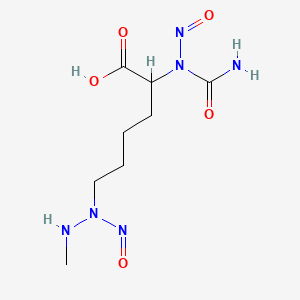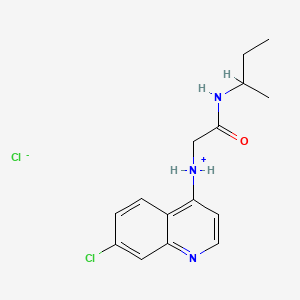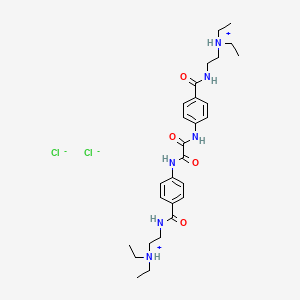
Oxamide, N,N'-bis(p-((2-(diethylamino)ethyl)carbamoyl)phenyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the diethylazaniumyl group: This step involves the reaction of diethylamine with an appropriate electrophile to form the diethylazaniumyl group.
Coupling with aniline derivative: The diethylazaniumyl group is then coupled with an aniline derivative through a nucleophilic substitution reaction.
Acylation: The resulting intermediate undergoes acylation with an oxoacetyl chloride to form the oxoacetyl group.
Final coupling and purification: The final product is obtained by coupling the intermediate with another aniline derivative, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. Key considerations in industrial production include the availability of raw materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-[4-[2-(diethylazaniumyl)ethoxycarbonyl]anilino]-4-oxobutanoyl]amino]benzoyl]oxyethyl-diethylazanium dichloride
- **2-[4-[4-[[2-(diethylazaniumyl)acetyl]amino]phenyl]anilino]-2-oxoethyl-diethylazanium dichloride
Uniqueness
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity, making it a valuable compound for various applications.
Properties
CAS No. |
32956-81-3 |
|---|---|
Molecular Formula |
C28H42Cl2N6O4 |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C28H40N6O4.2ClH/c1-5-33(6-2)19-17-29-25(35)21-9-13-23(14-10-21)31-27(37)28(38)32-24-15-11-22(12-16-24)26(36)30-18-20-34(7-3)8-4;;/h9-16H,5-8,17-20H2,1-4H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38);2*1H |
InChI Key |
NXGZATXDXVLDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)NCC[NH+](CC)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


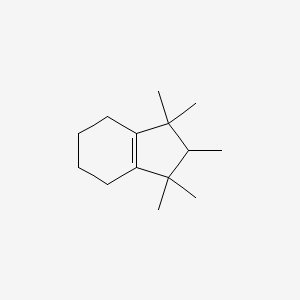
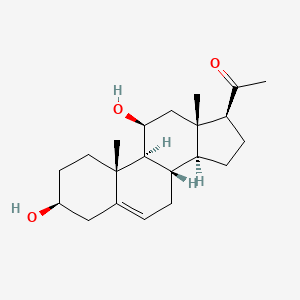
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
